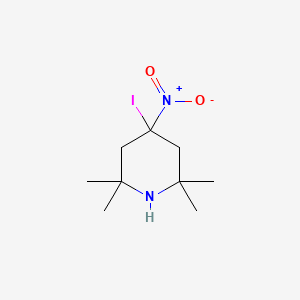
4-Iodo-2,2,6,6-tetramethyl-4-nitropiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-2,2,6,6-tetramethyl-4-nitropiperidine is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom This compound is characterized by the presence of an iodine atom and a nitro group attached to the piperidine ring, along with four methyl groups at the 2, 2, 6, and 6 positions
Vorbereitungsmethoden
The synthesis of 4-Iodo-2,2,6,6-tetramethyl-4-nitropiperidine typically involves the iodination of 2,2,6,6-tetramethyl-4-nitropiperidine. One common method includes the reaction of 2,2,6,6-tetramethyl-4-nitropiperidine with iodine. This reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the 4-position .
Analyse Chemischer Reaktionen
4-Iodo-2,2,6,6-tetramethyl-4-nitropiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by agents such as perbenzoic acid to yield nitroxyl radicals.
Substitution: The iodine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
4-Iodo-2,2,6,6-tetramethyl-4-nitropiperidine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Iodo-2,2,6,6-tetramethyl-4-nitropiperidine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological systems .
Vergleich Mit ähnlichen Verbindungen
4-Iodo-2,2,6,6-tetramethyl-4-nitropiperidine can be compared with other similar compounds such as:
4-Bromo-2,2,6,6-tetramethyl-4-nitropiperidine: This compound has a bromine atom instead of iodine and exhibits similar chemical properties.
2,2,6,6-Tetramethyl-4-nitropiperidine: The parent compound without the halogen substitution, used as a starting material for various derivatives.
Eigenschaften
CAS-Nummer |
82813-22-7 |
|---|---|
Molekularformel |
C9H17IN2O2 |
Molekulargewicht |
312.15 g/mol |
IUPAC-Name |
4-iodo-2,2,6,6-tetramethyl-4-nitropiperidine |
InChI |
InChI=1S/C9H17IN2O2/c1-7(2)5-9(10,12(13)14)6-8(3,4)11-7/h11H,5-6H2,1-4H3 |
InChI-Schlüssel |
DCUFLFGBJCQUKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)([N+](=O)[O-])I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


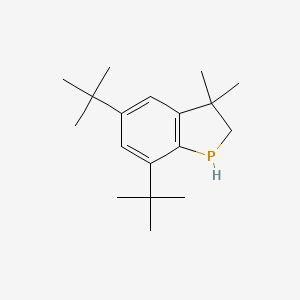
![N'-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14427319.png)
![4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14427321.png)
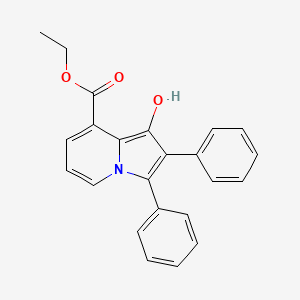


![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
![2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate](/img/structure/B14427355.png)
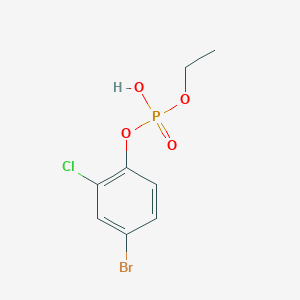
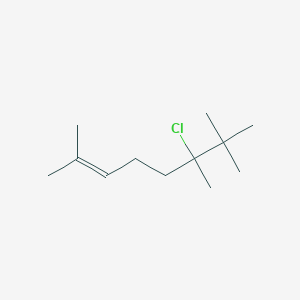
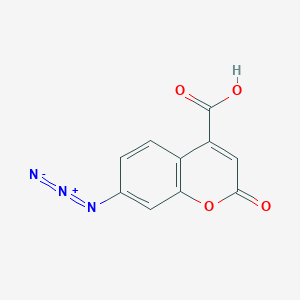
![N'-{3-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14427381.png)

![N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine](/img/structure/B14427387.png)
